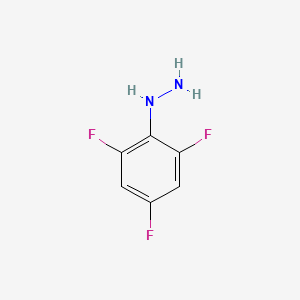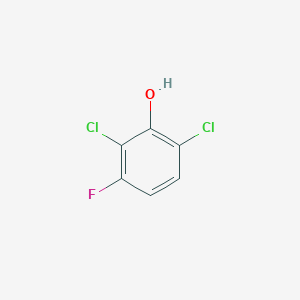
2,6-Dichloro-3-fluorophenol
概要
説明
Synthesis Analysis
A highly efficient manufacturing-scale process for the preparation of 2,6-dichloro-3-fluorobenzonitrile, utilizing industrial by-product 2,6-dichloro-3-fluoroacetophenone as starting material, has been developed . The overall yield was 77% .Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-3-fluorophenol is C6H3Cl2FO . The molecular weight is 180.992 .Chemical Reactions Analysis
This compound undergoes oxidative polymerization in the presence of the Fe- N,N′ - bis (salicylidene)ethylenediamine (salen) complex (catalyst) and hydrogen peroxide (oxidizing agent) to give poly (2,6-difluoro-1,4-phenylene oxide) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 198.98 g/mol . The compound is a solid . The pKa of this compound is 6.78, which is about 100x more acidic than 2-chlorophenol (8.52) and 1000x more acidic than phenol itself (9.95) .科学的研究の応用
Structural Studies and Polymorphism
- Structures at Low Temperature and High Pressure: Investigations into the structural properties of compounds related to 2,6-Dichloro-3-fluorophenol, such as 2-fluorophenol and 3-fluorophenol, have shown unique hydrogen-bond formation and different polymorphs under varying conditions of temperature and pressure. This reveals significant insights into the molecular interactions and stability of such compounds (Oswald et al., 2005).
Rotational Spectra and Conformer Geometries
- Investigation of Fluorophenols' Ground States: The rotational spectra of compounds like 2-fluorophenol and 3-fluorophenol have been thoroughly studied. This research aids in understanding the molecular geometries and interactions in fluorophenols, which can be extrapolated to understand similar compounds such as this compound (Bell et al., 2017).
Thermodynamic Functions and Molecular Polarizability
- Thermodynamic Properties of Related Compounds: The study of 2,6-dichloro-4-fluoro phenol's thermodynamic functions and molecular polarizability provides valuable information on its thermal stability and response in different environments, which is crucial for various scientific applications (Malik et al., 2015).
Biodegradation Studies
- Degradation by Microorganisms: Research on the degradation of fluorophenols by specific bacterial strains, such as Rhodococcus, offers insights into the environmental impact and potential bioremediation strategies for this compound and similar compounds (Duque et al., 2012).
Enzymatic Oxidation and Polymerization
- Oxidation and Polymerization Processes: Studies on the peroxidase-catalyzed oxidation and polymerization of fluorine-containing phenols, including compounds similar to this compound, provide valuable information on their chemical reactivity and potential applications in material science (Ikeda et al., 2000).
Fluorescent Chemosensors
- Development of Chemosensors: Research on compounds based on 2,6-diformylphenol, a structurally related compound, for the development of fluorescent chemosensors, indicates potential applications of this compound in the field of analytical chemistry (Roy, 2021).
CO2 Capture Applications
- CO2 Absorption: Studies on fluorine-substituted phenolic ionic liquids for the capture of CO2 demonstrate the potential application of this compound in environmental science and engineering (Zhang et al., 2015).
Safety and Hazards
2,6-Dichloro-3-fluorophenol is considered hazardous . It can cause severe skin burns and eye damage . It is also harmful if swallowed, inhaled, or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Mode of Action
It is known that halogenated phenols can participate in hydrogen bonding due to the presence of the hydroxyl group, which may influence their interaction with biological targets .
Action Environment
The action, efficacy, and stability of 2,6-Dichloro-3-fluorophenol can be influenced by various environmental factors. These may include the pH of the environment, presence of other chemicals, temperature, and the specific biological context within which the compound is acting .
生化学分析
Biochemical Properties
2,6-Dichloro-3-fluorophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with flavin-dependent monooxygenases, which are enzymes involved in the degradation of chlorophenols . These interactions typically involve the hydroxylation of the phenolic ring, leading to the formation of catechols or hydroquinones, which are further metabolized through various pathways. The nature of these interactions is primarily based on the enzyme’s ability to facilitate the addition of hydroxyl groups to the aromatic ring, thereby increasing the compound’s reactivity and subsequent breakdown.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress and membrane damage in human keratinocytes . It also affects the metabolic pathways related to energy production, such as glycolysis and gluconeogenesis, by altering the levels of key metabolites and enzymes involved in these processes. Additionally, the compound’s impact on cell signaling pathways can result in changes in gene expression, further influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of specific enzymes, such as chlorocatechol-1,2-dioxygenase, which plays a role in the degradation of chlorinated aromatic compounds . This inhibition occurs through the binding of this compound to the enzyme’s active site, preventing the substrate from accessing the catalytic center. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in metabolic and stress response pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that the compound’s effects can change over time due to its degradation and interaction with other chemical species . For example, the degradation of this compound in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to the compound in in vitro or in vivo studies has been associated with cumulative effects on cellular function, including persistent oxidative stress and alterations in metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of this compound can cause liver and kidney damage, as well as disruptions in metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects become apparent. These findings highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by enzymes such as flavin-dependent monooxygenases, which hydroxylate the phenolic ring to form catechols or hydroquinones . These intermediates are further processed through the ortho-cleavage pathway, leading to the formation of maleylacetate and eventually β-ketoadipate. This metabolic pathway is crucial for the detoxification and elimination of this compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is also dependent on its chemical properties, such as solubility and affinity for specific cellular components.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can exert its effects on energy production and oxidative stress. The localization of the compound within different subcellular compartments can influence its interactions with biomolecules and its overall impact on cellular function.
特性
IUPAC Name |
2,6-dichloro-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUGYZALCDNGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)
![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)
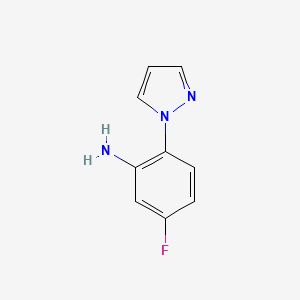

![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)
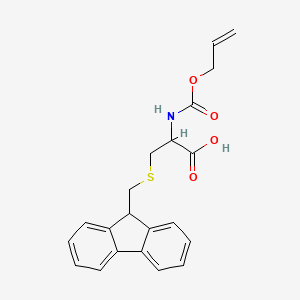

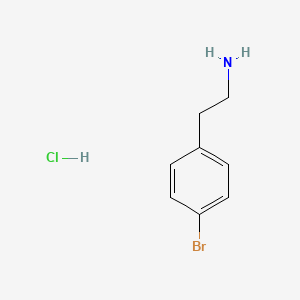


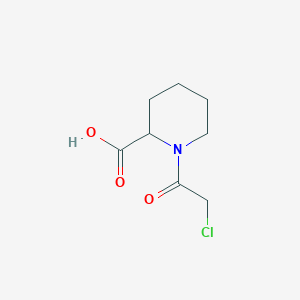
![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)
